molecular formula C9H23NO3Si B119266 4-Amino-3,3-dimethylbutyltrimethoxysilane CAS No. 157923-74-5

4-Amino-3,3-dimethylbutyltrimethoxysilane

Cat. No. B119266
Key on ui cas rn: 157923-74-5
M. Wt: 221.37 g/mol
InChI Key: KIJDMKUPUUYDLN-UHFFFAOYSA-N
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Patent
US05354880

Procedure details

In accordance with the procedure in Example 7, 3-cyano-3-methylbutyltrimethoxysilane (600 grams, 2.76 moles) was hydrogenated in the presence of 10.0 grams of ammonia and 8.0 grams of nickel (5%) on kieselguhr. The yield after distillation (boiling point, 68° C. at 0.25 mm Hg) was 590 grams of 4-amino-3,3-dimethylbutyltrimethoxysilane (96.6%). The material was characterized by infra-red, 1H and 13C NMR spectroscopy.
Name
3-cyano-3-methylbutyltrimethoxysilane
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:14])([CH3:13])[CH2:4][CH2:5][Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8])#[N:2].N>[Ni]>[NH2:2][CH2:1][C:3]([CH3:14])([CH3:13])[CH2:4][CH2:5][Si:6]([O:11][CH3:12])([O:7][CH3:8])[O:9][CH3:10]

Inputs

Step One
Name
3-cyano-3-methylbutyltrimethoxysilane
Quantity
600 g
Type
reactant
Smiles
C(#N)C(CC[Si](OC)(OC)OC)(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yield
DISTILLATION
Type
DISTILLATION
Details
after distillation (boiling point, 68° C. at 0.25 mm Hg)

Outcomes

Product
Name
Type
Smiles
NCC(CC[Si](OC)(OC)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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